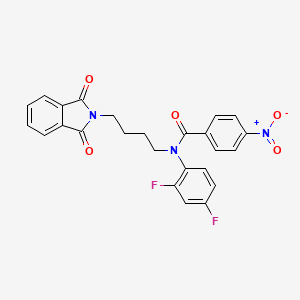

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2N3O5/c26-17-9-12-22(21(27)15-17)28(23(31)16-7-10-18(11-8-16)30(34)35)13-3-4-14-29-24(32)19-5-1-2-6-20(19)25(29)33/h1-2,5-12,15H,3-4,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLAKQCOOGPUTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN(C3=C(C=C(C=C3)F)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isoindolinone Core: This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.

Attachment of the Butyl Chain: The isoindolinone core can be alkylated using a butyl halide in the presence of a base.

Introduction of the Difluorophenyl Group: This step involves the coupling of the difluorophenyl group to the nitrogen atom of the isoindolinone derivative, often using a palladium-catalyzed cross-coupling reaction.

Nitration: The final step involves nitration of the benzamide ring using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: Halogen atoms in the difluorophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Reduction: Oxidizing agents such as potassium permanganate.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. This may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to exert its effects.

Pathways Involved: Signaling pathways that are modulated by the compound, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural features, physicochemical properties, and reported applications.

4-(1,3-Dioxoisoindolin-2-yl)-N-(4-Nitrophenyl)benzamide (4f)

- Structure : Shares the 4-nitrobenzamide and phthalimide groups but lacks the 2,4-difluorophenyl and butyl chain.

- Synthesis : Prepared via condensation of N-(4-nitrophenyl)benzamide with phthalic anhydride in acetic acid .

- Physicochemical Data :

- Activity: Not explicitly reported, but phthalimide derivatives are associated with insecticidal activity .

3-Chloro-N-(4-Chlorophenyl)-N-[4-(1,3-Dioxoisoindolin-2-yl)butyl]benzamide

- Structure : Features a chlorophenyl group and chloro-substituted benzamide instead of nitro and difluorophenyl groups.

- Applications : Structural analogs in this class are explored for pesticidal and antimicrobial uses due to halogenated motifs .

N-(1,3-Dioxoisoindolin-2-yl)-4-(4-Fluorophenyl)benzamide (4b)

- Structure : Contains a single 4-fluorophenyl group and phthalimide but lacks the nitro and butyl chain.

- Synthesis : Derived from 4-fluoroaniline and phthalic anhydride .

- Physicochemical Data :

- Activity : Tested against Anastrepha suspensa, showing moderate insecticidal effects .

Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide)

- Structure : Shares the 2,4-difluorophenyl group but replaces the phthalimide with a pyridinecarboxamide core.

- Applications: A commercial herbicide targeting carotenoid biosynthesis, highlighting the agrochemical relevance of difluorophenyl motifs .

Structural and Functional Insights

Impact of Substituents

- Nitro Group : Enhances electrophilicity and may improve binding to electron-rich biological targets compared to chloro or methoxy analogs .

- Difluorophenyl Group : Increases metabolic stability and lipophilicity, as seen in diflufenican .

Spectral Comparisons

- IR Spectroscopy : The target compound’s C=O stretches (~1710 cm⁻¹ for phthalimide, ~1680 cm⁻¹ for amide) align with analogs like 4f . Absence of S-H vibrations confirms the thione tautomer, as in triazole derivatives .

- NMR : Expected aromatic proton shifts (δ 6.5–8.0 ppm) and distinct splitting patterns due to fluorine atoms .

Data Table: Key Comparative Properties

Biological Activity

N-(2,4-difluorophenyl)-N-(4-(1,3-dioxoisoindolin-2-yl)butyl)-4-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties. The unique structural features of this compound suggest it may exhibit significant interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 367.35 g/mol. Its structure includes a difluorophenyl group, a dioxoisoindoline moiety, and a nitrobenzamide core. These functional groups are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈F₂N₃O₃ |

| Molecular Weight | 367.35 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve modulation of specific protein targets. The presence of the nitro group may enhance interactions with various enzymes or receptors within cellular pathways.

Potential Targets

- Enzymatic Inhibition : Compounds similar to this benzamide have shown potential as inhibitors of key enzymes involved in cancer metabolism.

- Receptor Modulation : The structural components may allow for interaction with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activity and Research Findings

Recent studies have explored the biological activity of related compounds, indicating promising results in various assays:

- Anticancer Activity : Research has demonstrated that benzamide derivatives can inhibit tumor growth in preclinical models. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through caspase activation.

- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Case Studies

- In vitro Studies : A study on related benzamide compounds indicated that they effectively reduced cell viability in breast cancer cell lines by inducing cell cycle arrest at the G1 phase.

- Animal Models : Preclinical trials using murine models have shown that administration of similar compounds resulted in reduced tumor size and improved survival rates compared to control groups.

Q & A

Basic Research Question

- Slow Evaporation : Dissolve the compound in a mixture of DCM/methanol (1:1) and allow slow solvent evaporation at 4°C to grow single crystals .

- X-ray Diffraction : Use SHELX software for structure refinement. Key parameters include resolving disorder in the dioxoisoindolin ring and refining anisotropic displacement parameters .

How can molecular docking studies be applied to predict the biological activity of this compound?

Advanced Research Question

- Software : Use AutoDock Vina for docking simulations. Prepare the ligand (target compound) by optimizing its 3D structure with Gaussian09 and assigning Gasteiger charges .

- Receptor Preparation : Retrieve the target protein (e.g., p38 MAP kinase from PDB), remove water molecules, and add polar hydrogens.

- Validation : Compare docking scores with known inhibitors and analyze binding poses for hydrogen bonding with the nitro and difluorophenyl groups .

What are the key considerations in designing experiments to assess the bioactivity of this compound against inflammatory targets?

Advanced Research Question

- In Vitro Assays : Use enzyme inhibition assays (e.g., p38 MAP kinase) with ATP-Glo™ to measure IC values .

- Cell-Based Models : Test anti-inflammatory activity in LPS-stimulated macrophages, quantifying TNF-α via ELISA. Include controls for cytotoxicity (e.g., MTT assay) .

How can researchers optimize the coupling reaction between the difluorophenyl and dioxoisoindolin moieties?

Basic Research Question

- Coupling Agents : Use EDC/HOBt or DCC for amide bond formation. Optimize molar ratios (1.2:1 reagent:substrate) .

- Solvent Choice : DMF enhances solubility of nitrobenzamide intermediates.

- Monitoring : Use TLC (hexane/ethyl acetate 3:1) to track reaction completion. Quench with aqueous NaHCO to isolate the product .

What are the challenges in synthesizing the 1,3-dioxoisoindolin subunit, and how can they be mitigated?

Basic Research Question

- Challenge : Hydrolysis of the phthalimide ring under basic conditions.

- Solution : Conduct reactions under anhydrous conditions with acetic acid as both solvent and catalyst. Reflux for 8–12 hours to ensure complete cyclization .

How does the presence of nitro and difluorophenyl groups influence the compound's electronic properties and reactivity?

Advanced Research Question

- DFT Analysis : Calculate electron density maps to show electron-withdrawing effects of the nitro group and the ortho/para-directing nature of fluorine substituents .

- Reactivity : The nitro group enhances electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks in downstream reactions .

What analytical techniques are critical for confirming the purity and identity of this compound post-synthesis?

Basic Research Question

- HPLC : Use a C18 column (ACN/water gradient) to assess purity (>95%) .

- Spectroscopy : Confirm structure via -NMR (δ 8.2–8.5 ppm for nitrobenzamide protons) and FTIR (C=O stretch at ~1700 cm) .

How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

Advanced Research Question

- Analog Synthesis : Modify substituents (e.g., replace nitro with cyano or methoxy groups) .

- Bioactivity Testing : Screen analogs in enzyme and cell assays, then use multivariate analysis (e.g., PCA) to correlate substituent properties (Hammett constants) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.